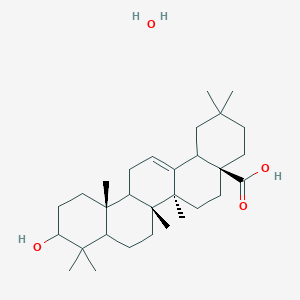

Oleanic acid;Caryophyllin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in over 1600 plant species, particularly in the Oleaceae family, including olives (Olea europaea). It serves as a protective agent in plants, preventing water loss and acting as a defense barrier against pathogens and herbivores . Oleanolic acid is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods, including the oxidation of beta-amyrin, a precursor triterpenoid. The biosynthesis of oleanolic acid involves the conversion of squalene to 2,3-oxidosqualene, followed by cyclization to form beta-amyrin. This is then oxidized by cytochrome P450 enzymes to produce oleanolic acid .

Industrial Production Methods: Industrial extraction of oleanolic acid often involves the use of green solvents such as dimethyl carbonate, which allows for efficient and selective extraction from plant sources like grape pomace . Other methods include soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction .

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form compounds like amyrin and taraxasterol .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Esterification: Acetic anhydride and pyridine are used to form acetyl esters.

Major Products: The major products formed from these reactions include ursolic acid (an isomer), amyrin, and taraxasterol .

Scientific Research Applications

Oleanolic acid has a wide range of applications in scientific research:

Mechanism of Action

Oleanolic acid exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the Akt/mTOR, NF-κB, and STAT3/6 pathways.

Antidiabetic: Enhances insulin response, preserves β-cell functionality, and modulates enzymes involved in insulin biosynthesis and secretion.

Anticancer: Interferes with various stages of cancer development, including cell proliferation, apoptosis, and metastasis.

Comparison with Similar Compounds

Oleanolic acid is often compared with other pentacyclic triterpenoids such as:

Ursolic Acid: An isomer of oleanolic acid with similar biological properties.

Betulinic Acid: Known for its anticancer and antiviral activities.

Lantanolic Acid: Another triterpenoid with potential medicinal applications.

Oleanolic acid stands out due to its broad spectrum of biological activities and its presence in a wide variety of plant species, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate |

InChI |

InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20?,21?,22?,23?,27-,28+,29+,30-;/m0./s1 |

InChI Key |

GCHXFNUDFIZZHJ-KCPMADTJSA-N |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)

![(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile](/img/structure/B14786373.png)

![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14786386.png)

![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)

![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)